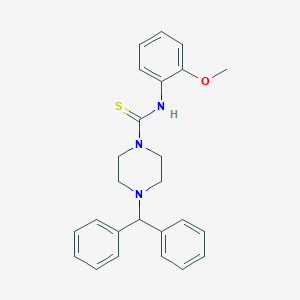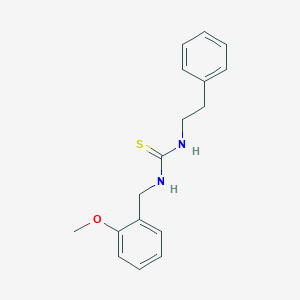
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BTCP and is a member of the piperazine family.
Wirkmechanismus
The exact mechanism of action of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is not yet fully understood. However, it has been reported to act as a dopamine and serotonin receptor antagonist, which may contribute to its analgesic, anxiolytic, and antipsychotic effects. It has also been reported to have an affinity for the sigma-1 receptor, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic, anxiolytic, and antipsychotic effects. It has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its potential applications in various fields of scientific research. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. One of the main directions is to further investigate its potential applications in the treatment of various neurological and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity in various experimental models. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Conclusion:
In conclusion, 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to determine its safety and efficacy in various experimental models.
Synthesemethoden
The synthesis of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of benzhydryl chloride with 2-methoxyaniline in the presence of sodium hydride. The resulting intermediate is then reacted with piperazine in the presence of carbon disulfide to obtain the final product. This synthesis method has been reported in various research articles, and it has been found to be a reliable and efficient method for the synthesis of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have analgesic, anxiolytic, and antipsychotic effects, making it a potential candidate for the treatment of various neurological disorders. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
Produktname |
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide |
|---|---|
Molekularformel |
C25H27N3OS |
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C25H27N3OS/c1-29-23-15-9-8-14-22(23)26-25(30)28-18-16-27(17-19-28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,26,30) |
InChI-Schlüssel |
IJLFPQDXCYIPKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)




